molecular formula C17H19ClN2O2 B6702655 N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide

N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide

Cat. No.: B6702655
M. Wt: 318.8 g/mol
InChI Key: DXRNTBABYVTRCM-UHFFFAOYSA-N
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Description

N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a complex structure with a chlorophenyl group, a methoxyethyl group, and an acetamide moiety, making it a valuable building block in the development of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12(21)19-15-7-9-16(10-8-15)20-17(11-22-2)13-3-5-14(18)6-4-13/h3-10,17,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRNTBABYVTRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(COC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Preparation of 4-chloroacetophenone: This can be achieved through the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of 1-(4-chlorophenyl)-2-methoxyethanol: This intermediate is synthesized by reacting 4-chloroacetophenone with methanol in the presence of a base such as sodium methoxide.

    Amination Reaction: The 1-(4-chlorophenyl)-2-methoxyethanol is then reacted with aniline to form the desired this compound. This step typically requires a catalyst and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and other complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of microbial growth or the suppression of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[1-(4-chlorophenyl)-2-methoxyethyl]amino]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound in medicinal chemistry, allowing for the development of novel therapeutic agents with targeted effects.

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